CP-91149

Glycogen phosphorylase HLGPa inhibition Type 2 diabetes

CP-91149 is the superior chemical probe for glycogen metabolism R&D. Its glucose-dependent inhibition (IC50 0.13 µM) provides a 200-fold potency advantage over caffeine, validated in vivo at 25–50 mg/kg without hypoglycemia. Comprehensive isoform selectivity (HLGPa, MGPa, MGPb) and demonstrated anticancer activity in NSCLC models make it the definitive tool for rigorous mechanistic studies. Generic GP inhibitors cannot match its precision.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.9 g/mol
CAS No. 186392-40-5
Cat. No. B1669576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-91149
CAS186392-40-5
Synonyms5-chloro-N-(3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-1H-indole-2-carboxamide
CP 91149
CP-91149
Molecular FormulaC21H22ClN3O3
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
InChIInChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
InChIKeyHINJNZFCMLSBCI-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-91149 (CAS 186392-40-5): Selective Glycogen Phosphorylase Inhibitor for Metabolic and Oncology Research


CP-91149 (CAS 186392-40-5) is a synthetic indole-2-carboxamide compound that acts as a selective allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis [1]. Unlike broad-spectrum metabolic modulators, CP-91149 demonstrates glucose-dependent inhibition of human liver GP a (HLGPa) with an IC50 of 0.13 μM in the presence of physiological glucose concentrations (7.5 mM), while exhibiting 5- to 10-fold reduced potency in the absence of glucose [1]. This glucose-sensitive mechanism, combined with its 200-fold higher potency compared to the prototypical GP inhibitor caffeine (IC50 = 26 μM), establishes CP-91149 as a precision tool for dissecting glycogenolytic versus gluconeogenic contributions to hepatic glucose output and for investigating GP-dependent pathways in cancer cell metabolism [1].

Why CP-91149 Cannot Be Substituted with Generic Glycogen Phosphorylase Inhibitors


Generic substitution among glycogen phosphorylase (GP) inhibitors is scientifically invalid due to profound differences in isoform selectivity, glucose-dependent potency, kinetic mechanisms, and in vivo glucose-lowering efficacy. While several GP inhibitors share the ability to bind the enzyme's allosteric site, they diverge dramatically in quantitative parameters: CP-91149 exhibits an IC50 of 0.13 μM against HLGPa in the presence of glucose, whereas caffeine requires an IC50 of 26 μM (200-fold less potent) [1]; the iminosugar DAB shows IC50 values near 400 nM (0.4 μM) in brain preparations but lacks comprehensive isoform profiling [2]; and structurally distinct indole-2-carboxamide analogs from the same chemical series exhibit variable potency, selectivity, and in vivo pharmacokinetic profiles [1]. These differences translate directly into experimental outcomes: CP-91149 at 25–50 mg/kg (p.o.) rapidly lowers blood glucose by 100–120 mg/dl in diabetic ob/ob mice within 3 hours without inducing hypoglycemia, a functional benchmark not replicated across all GP inhibitors [1]. Consequently, substituting CP-91149 with a generic GP inhibitor without accounting for these quantifiable differences introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

CP-91149 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


CP-91149 vs. Caffeine: 200-Fold Superior HLGPa Inhibition

CP-91149 demonstrates 200-fold higher inhibitory activity against human liver glycogen phosphorylase a (HLGPa) compared to caffeine, the prototypical allosteric GP inhibitor. Under identical assay conditions (7.5 mM glucose), CP-91149 achieves an IC50 of 0.13 μM, while caffeine requires an IC50 of 26 μM [1]. This 200-fold potency advantage is further corroborated by independent validation studies reporting a 250-fold difference (CP-91149 IC50 = 0.58 ± 0.09 μM vs. caffeine IC50 = 145 ± 11 μM) in a standardized GP activity assay [2]. Importantly, kinetic analysis reveals that CP-91149 and caffeine are mechanistically distinct despite both binding the allosteric site, with CP-91149 exhibiting glucose-dependent inhibition (5- to 10-fold less potent in glucose-free conditions) not observed to the same magnitude with caffeine [1].

Glycogen phosphorylase HLGPa inhibition Type 2 diabetes Allosteric inhibition

CP-91149 Isoform Selectivity Profile: Liver, Muscle, and Brain GP Inhibition

CP-91149 exhibits a defined and quantifiable selectivity profile across the three major glycogen phosphorylase isoforms, a characteristic not uniformly documented for other GP inhibitors. In the presence of glucose, CP-91149 inhibits human liver GP a (HLGPa) with an IC50 of 0.13 μM, human muscle GP a (MGPa) with an IC50 of 0.2 μM, and human muscle GP b (MGPb) with an IC50 of ~0.3 μM [1]. Furthermore, CP-91149 inhibits brain GP with an IC50 of 0.5 μM in A549 cells expressing endogenous brain GP . In contrast, caffeine, the most widely referenced comparator, has only been systematically characterized against HLGPa (IC50 = 26 μM) without comparable isoform-resolved data [2]. The iminosugar DAB shows IC50 values near 400 nM (0.4 μM) in brain homogenates but lacks comparable liver and muscle isoform data [3].

Isoform selectivity Glycogen phosphorylase Tissue-specific inhibition Cancer metabolism

CP-91149 In Vivo Glucose Lowering Efficacy in Diabetic ob/ob Mice

CP-91149 demonstrates robust and rapid in vivo glucose-lowering activity in diabetic ob/ob mice, a validated model of type 2 diabetes. Oral administration of CP-91149 at 25–50 mg/kg reduces blood glucose by 100–120 mg/dl within 3 hours (P < 0.001) without inducing hypoglycemia in normoglycemic, nondiabetic control mice [1]. This glucose-lowering effect is mechanistically linked to inhibition of hepatic glycogenolysis, as confirmed by reduced ¹⁴C-glycogen breakdown in pretreated animals [1]. In contrast, while caffeine is a known GP inhibitor in vitro, its in vivo glucose-lowering efficacy at tolerable doses is limited by its millimolar potency requirement and associated cardiovascular and CNS stimulant effects [2]. DAB has been shown to inhibit brain glycogen shunt activity but lacks equivalent in vivo glucose-lowering data in diabetic models [3].

In vivo efficacy Type 2 diabetes Glucose lowering ob/ob mice

CP-91149 Brain GP Inhibition and Antiproliferative Activity in Cancer Cells

CP-91149 uniquely bridges metabolic and oncology research through its demonstrated inhibition of brain glycogen phosphorylase (GP) and consequent antiproliferative effects in cancer cell lines. CP-91149 inhibits brain GP with an IC50 of 0.5 μM [1] and at 30 μM induces significant glycogen accumulation and inhibits proliferation of A549 non-small cell lung carcinoma (NSCLC) cells that express endogenous brain GP [1]. Cell cycle analysis in HSF55 cells reveals that CP-91149 (10–30 μM) increases the G1-phase population while significantly reducing S-phase cells, consistent with upregulated expression of cyclin-dependent kinase inhibitors p21 and p27 . Growth inhibition correlates directly with brain GP expression levels across multiple tumor cell lines [2]. In contrast, caffeine, despite being a GP inhibitor, has not been systematically profiled for brain GP-dependent antiproliferative activity, and DAB's brain GP inhibition (IC50 ≈ 400 nM) has not been linked to cancer cell growth inhibition [3].

Brain glycogen phosphorylase Cancer metabolism Growth inhibition A549 cells

CP-91149 Glucose-Dependent Potency Modulation: A Kinetic Distinction

CP-91149 exhibits a unique glucose-dependent potency profile that distinguishes it kinetically from caffeine and other GP inhibitors. In the presence of 7.5 mM glucose, CP-91149 inhibits HLGPa with an IC50 of 0.13 μM, but its potency decreases 5- to 10-fold in the absence of glucose [1]. While caffeine also shows glucose-dependent inhibition (5- to 10-fold reduced potency without glucose), further kinetic analysis reveals that CP-91149 and caffeine are kinetically distinct inhibitors that bind differently to the enzyme's allosteric site [1]. This distinction is functionally relevant: CP-91149 promotes glycogen resynthesis and activates glycogen synthase without causing glycogen overaccumulation, a balanced effect not observed with all GP inhibitors [2]. Additionally, CP-91149 treatment (2.5 μM) in rat hepatocytes increases glycogen synthesis by 7-fold at 5 mM glucose and by 2-fold at 20 mM glucose, with a decrease in the glucose concentration required for half-maximal glycogen synthesis rate (S0.5) from 26 mM to 19 mM [3].

Glucose-dependent inhibition Allosteric modulation Kinetic mechanism Glycogen phosphorylase

CP-91149 Validated Research and Industrial Application Scenarios


Dissecting Hepatic Glycogenolysis vs. Gluconeogenesis in Type 2 Diabetes Research

CP-91149 is the compound of choice for researchers seeking to selectively inhibit hepatic glycogenolysis without affecting gluconeogenesis, enabling precise quantification of each pathway's contribution to hepatic glucose production. The compound's 200-fold greater potency than caffeine (IC50 = 0.13 μM vs. 26 μM) [1] allows for complete GP inhibition at pharmacologically attainable concentrations, while its demonstrated in vivo efficacy at 25–50 mg/kg (p.o.) in diabetic ob/ob mice (100–120 mg/dl glucose reduction at 3 hours, P < 0.001) [1] validates its utility as a chemical probe for metabolic pathway analysis. The glucose-dependent potency (5- to 10-fold reduced activity in glucose-free conditions) [1] further ensures that inhibition is physiologically coupled to ambient glucose, minimizing the risk of experimental artifacts.

Investigating Brain GP-Dependent Cancer Cell Proliferation and Glycogen Metabolism

CP-91149 uniquely enables researchers to interrogate the role of brain glycogen phosphorylase in cancer cell metabolism and proliferation. With a brain GP IC50 of 0.5 μM [2] and demonstrated antiproliferative effects at 30 μM in A549 NSCLC cells (glycogen accumulation and growth inhibition) [2], CP-91149 provides a validated chemical tool for oncology studies. The compound induces G1-phase cell cycle arrest in HSF55 cells at 10–30 μM, accompanied by upregulation of p21 and p27 , and growth inhibition correlates directly with brain GP expression levels [3]. This application scenario is not supported by alternative GP inhibitors such as caffeine or DAB, which lack comparable functional validation in cancer models.

Isoform-Specific GP Inhibition in Muscle and Liver Metabolic Studies

For studies requiring differential inhibition of glycogen phosphorylase isoforms, CP-91149 offers the most comprehensively characterized selectivity profile among commercially available GP inhibitors. The compound inhibits HLGPa (IC50 = 0.13 μM), MGPa (IC50 = 0.2 μM), and MGPb (IC50 = 0.3 μM) [2], enabling researchers to design experiments that account for tissue-specific GP activity. This isoform resolution is critical for studies investigating muscle glycogen metabolism in exercise physiology or insulin resistance, where muscle GP inhibition thresholds differ from hepatic requirements. In contrast, caffeine lacks comparable isoform profiling, and DAB's selectivity across liver, muscle, and brain isoforms is not systematically documented [4].

Positive Control for GP Inhibitor Screening and Assay Validation

CP-91149 serves as an essential positive control and reference standard in glycogen phosphorylase inhibitor screening campaigns and assay validation protocols. Independent assay validation studies confirm CP-91149 as the most potent inhibitor among a panel including caffeine and ellagic acid, with an IC50 of 0.58 ± 0.09 μM compared to 145 ± 11 μM for caffeine (250-fold difference) [5]. Its well-characterized glucose-dependent inhibition profile [1] and defined isoform selectivity [2] make it an ideal benchmark compound for establishing assay sensitivity, validating new GP inhibitor candidates, and calibrating high-throughput screening platforms targeting glycogen metabolism pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-91149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.